(6S)-2,2,6-trimethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

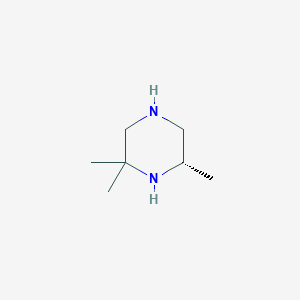

(6S)-2,2,6-trimethylpiperazine: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound variant is characterized by the presence of three methyl groups attached to the piperazine ring, specifically at the 2 and 6 positions, with the 6-position methyl group having an S-configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2,2,6-trimethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine or its derivatives.

Methylation: The piperazine is subjected to methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium carbonate.

Chiral Resolution: To obtain the (6S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (6S)-2,2,6-trimethylpiperazine can undergo oxidation reactions to form N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent. This can be achieved using reagents like alkyl halides under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Parent piperazine compound.

Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: (6S)-2,2,6-trimethylpiperazine can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis where chiral catalysts are required.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.

Medicine:

Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers with unique properties.

Mecanismo De Acción

The mechanism by which (6S)-2,2,6-trimethylpiperazine exerts its effects depends on its specific application:

Enzyme Inhibition: The compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.

Catalysis: As a chiral ligand, it coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products.

Comparación Con Compuestos Similares

2,2,6-trimethylpiperazine: Lacks the chiral center at the 6-position.

2,5-dimethylpiperazine: Has methyl groups at different positions on the piperazine ring.

1,4-dimethylpiperazine: Methyl groups are attached to the nitrogen atoms rather than the carbon atoms of the ring.

Uniqueness:

Chirality: The (6S)-configuration imparts unique stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes.

Reactivity: The presence of three methyl groups influences the compound’s reactivity and its ability to participate in specific chemical reactions.

Actividad Biológica

(6S)-2,2,6-trimethylpiperazine is a piperazine derivative that has garnered interest due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including effects on the central nervous system and antimicrobial activity. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a six-membered piperazine ring with three methyl groups attached at positions 2 and 6. Its molecular formula is C8H18N, and it is characterized by its chiral center at the sixth position.

Pharmacokinetics

Piperazine derivatives typically exhibit moderate bioavailability and can be metabolized via hepatic pathways. The pharmacokinetic profile of this compound is likely influenced by its lipophilicity due to the presence of multiple methyl groups. This may enhance its ability to cross the blood-brain barrier.

Antidepressant Effects

Piperazine compounds have been extensively studied for their antidepressant properties. Although direct studies on this compound are scarce, similar compounds demonstrate significant antidepressant effects through modulation of serotonin and norepinephrine levels in the brain.

Antimicrobial Activity

Research indicates that some piperazine derivatives possess antimicrobial properties. For instance:

- In Vitro Studies : Compounds structurally related to this compound have shown efficacy against various bacterial strains.

- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Antidepressant Activity : A study investigating the effects of piperazine derivatives found that certain modifications led to enhanced serotonin receptor binding and increased antidepressant-like behavior in animal models. While this compound was not specifically tested, its structural similarities suggest potential efficacy.

-

Antimicrobial Efficacy : Another study evaluated various piperazine derivatives against clinical isolates of bacteria. Results indicated that certain compounds exhibited significant antibacterial activity, supporting the hypothesis that this compound may also possess similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound Tested E. coli 32 µg/mL Compound B S. aureus 16 µg/mL Compound C

Propiedades

IUPAC Name |

(6S)-2,2,6-trimethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPNPEQMWQTSAR-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.